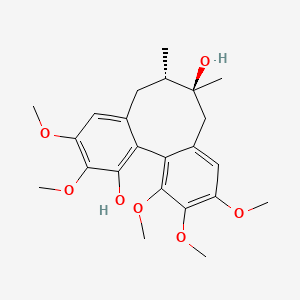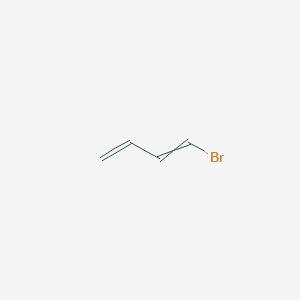
Mono(3-tetrahydropyranyloxybutyl)phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 is a deuterated compound with the molecular formula C17H18D4O6 and a molecular weight of 326.38 . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry . The deuterium labeling makes it valuable for various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 typically involves the esterification of phthalic acid with 3-tetrahydropyranyloxybutanol-d4 . The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures . This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones
Reduction: Reduction reactions can convert the ester groups to alcohols
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 is used in a variety of scientific research applications, including:
Chemistry: As a labeled compound, it is used in tracer studies and reaction mechanism investigations
Biology: It is employed in metabolic studies to track the incorporation and transformation of the compound in biological systems
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 involves its interaction with various molecular targets and pathways . The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect . This makes it a valuable tool for studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H22O6 |
|---|---|
Molecular Weight |
326.38 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-[3-(oxan-2-yloxy)butoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-12(23-15-8-4-5-10-21-15)9-11-22-17(20)14-7-3-2-6-13(14)16(18)19/h2-3,6-7,12,15H,4-5,8-11H2,1H3,(H,18,19)/i2D,3D,6D,7D |
InChI Key |
RCUIYCZJPBXGOU-USSMZTJJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC(C)OC2CCCCO2)[2H])[2H] |
Canonical SMILES |
CC(CCOC(=O)C1=CC=CC=C1C(=O)O)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


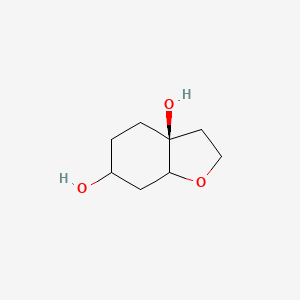

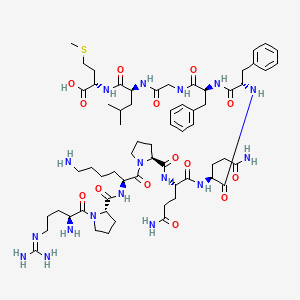
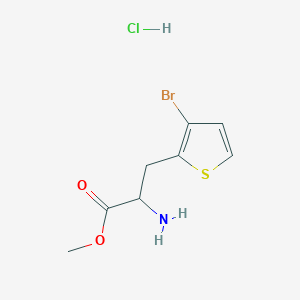
![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)

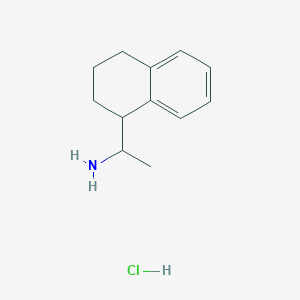
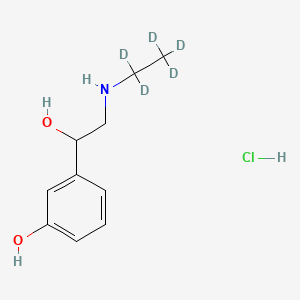
![ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B12430986.png)
